molecular formula C19H20BrNO5 B14858891 7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde

7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde

Cat. No.: B14858891
M. Wt: 422.3 g/mol
InChI Key: RQZZCEGUBKQEEX-UHFFFAOYSA-N
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Description

7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde typically involves multiple steps. One common approach is the regioselective synthesis via copper(I) catalyzed one-pot reaction of various aromatic aldehydes . The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide . The reaction mixture is usually heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde exerts its effects is not fully understood. in medicinal applications, it is believed to interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve inhibition of EGFR, leading to reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C19H20BrNO5

Molecular Weight

422.3 g/mol

IUPAC Name

4'-bromo-2'-methoxy-4-methylspiro[1,3-dioxolane-2,11'-16-oxa-7-azatetracyclo[11.2.1.05,15.09,14]hexadeca-1(15),2,4,9-tetraene]-7'-carbaldehyde

InChI

InChI=1S/C19H20BrNO5/c1-10-8-24-19(26-10)4-11-6-21(9-22)7-12-13(20)3-14(23-2)18-17(12)16(11)15(5-19)25-18/h3-4,9-10,15-16H,5-8H2,1-2H3

InChI Key

RQZZCEGUBKQEEX-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(O1)CC3C4C(=C2)CN(CC5=C(C=C(C(=C45)O3)OC)Br)C=O

Origin of Product

United States

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